molecular formula C10H7Cl2N3OS B12039973 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one

2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one

Cat. No.: B12039973
M. Wt: 288.15 g/mol
InChI Key: RIJKGOXAALFOGI-YIXHJXPBSA-N
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Description

2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Chemical Reactions Analysis

2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted thiazoles and thiazolidines .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one include:

These compounds share similar structural features and biological activities but differ in their substituents and specific applications.

Properties

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

(2E)-2-[(E)-(2,6-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7Cl2N3OS/c11-7-2-1-3-8(12)6(7)4-13-15-10-14-9(16)5-17-10/h1-4H,5H2,(H,14,15,16)/b13-4+

InChI Key

RIJKGOXAALFOGI-YIXHJXPBSA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=C(C=CC=C2Cl)Cl)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C=CC=C2Cl)Cl)S1

Origin of Product

United States

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